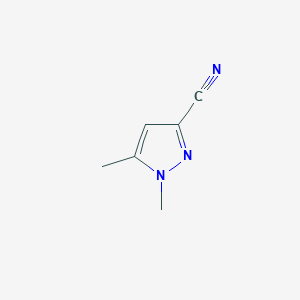

1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-3-6(4-7)8-9(5)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTFMFKUXJQSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54384-71-3 | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 1,5-dimethyl-1H-pyrazole-3-carbonitrile. Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Consequently, the precise and confident characterization of their structure, including substituent regiochemistry, is a critical step in chemical synthesis and drug development. This document moves beyond a simple listing of data, explaining the causal reasoning behind experimental choices and data interpretation. We will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build a self-validating case for the target structure, distinguishing it from potential isomers.

Foundational Strategy: The Elucidation Workflow

The structural confirmation of a synthesized molecule is a deductive process. Each analytical technique provides a unique piece of the puzzle. For this compound (Molecular Formula: C₆H₇N₃, Molecular Weight: 121.14 g/mol ), our strategy is to first confirm the molecular formula and identify key functional groups, then meticulously map the atomic connectivity.[4][5]

The logical flow of this process is as follows:

References

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]

- 5. This compound,(CAS# 54384-71-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-3-carbonitrile (CAS 54384-71-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The information presented herein is curated to support research and development activities, offering both established data and field-proven insights into its handling and application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic ring. Its derivatives have garnered considerable attention due to their broad spectrum of pharmaceutical and biological activities.[1] The metabolic stability of the pyrazole ring makes it a cornerstone in the design of numerous approved drugs for a variety of diseases.[2] Compounds incorporating this scaffold have shown efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] this compound, in particular, serves as a valuable building block in the synthesis of more complex molecules, leveraging the unique electronic and steric properties conferred by its dimethyl and carbonitrile substitutions.

Molecular and Physicochemical Identity

A foundational understanding of a compound begins with its fundamental identifiers and properties. This data is crucial for everything from reaction stoichiometry to analytical characterization.

| Property | Value | Source |

| CAS Number | 54384-71-3 | J&K Scientific[4] |

| Molecular Formula | C₆H₇N₃ | PubChemLite[5] |

| Molecular Weight | 121.14 g/mol | PubChemLite[5] |

| IUPAC Name | 1,5-dimethylpyrazole-3-carbonitrile | PubChemLite[5] |

| SMILES | CC1=CC(=NN1C)C#N | PubChemLite[5] |

| InChI Key | QJTFMFKUXJQSAO-UHFFFAOYSA-N | PubChemLite[5] |

Physical Properties: A Quantitative Overview

The physical properties of this compound are critical for its purification, formulation, and scale-up. The following table summarizes available experimental and predicted data. The lack of extensive experimental data in the literature for this specific compound necessitates a cautious approach, often relying on data from structurally similar compounds and predictive models.

| Property | Value | Method/Remarks |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | 317 °C (Predicted) | ChemicalBook[6] |

| Density | 1.28 g/cm³ (Predicted) | ChemicalBook[6] |

| Solubility | Soluble in polar organic solvents | Based on the properties of similar pyrazole derivatives.[4] |

| XlogP | 0.7 | Predicted value, indicating moderate lipophilicity.[5] |

Experimental Determination of Physical Properties: A Methodological Perspective

Given the limited availability of experimental data, researchers may need to determine these properties in-house. The choice of method is dictated by the required accuracy and the amount of substance available.

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

-

Methodology: Capillary melting point apparatus.

-

Protocol:

-

A small, finely powdered sample is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

-

Causality: A slow heating rate is essential to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

For liquids, the boiling point is a key characteristic. For high-boiling point compounds, determination under reduced pressure is often necessary to prevent decomposition.

-

Methodology: Distillation or micro-boiling point determination.

-

Protocol (Micro-method):

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A sealed capillary tube is inverted and placed within the liquid.

-

The assembly is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

-

-

Causality: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The reinspiration of the liquid into the capillary upon cooling provides a precise endpoint.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the pyrazole ring and the electron-withdrawing nature of the nitrile group.

-

Stability: The compound is stable under normal laboratory conditions. Storage in a cool, dry place is recommended.

-

Reactivity: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the nitrile group is deactivating. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations.

Synthesis Workflow

The synthesis of 1,5-dimethyl-1H-pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For this compound, a plausible synthetic route starts from ethyl 2-cyano-3-oxobutanoate and methylhydrazine.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

-

¹H NMR: Two singlets for the two methyl groups and a singlet for the proton on the pyrazole ring.

-

¹³C NMR: Resonances for the two methyl carbons, the pyrazole ring carbons (with the carbon bearing the nitrile group being significantly deshielded), and the nitrile carbon.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 121.06345.[5]

Applications in Research and Development

The pyrazole scaffold is a key pharmacophore in drug discovery.[7] Pyrazole-carbonitrile derivatives, in particular, are versatile intermediates. The nitrile group can serve as a precursor for various functional groups, making it a valuable synthon in the construction of compound libraries for high-throughput screening.

Role in Drug Discovery

The structural motif of this compound is found in molecules targeting a range of biological pathways. Its derivatives have been investigated for their potential as:

-

Enzyme Inhibitors: The pyrazole ring can form key interactions with enzyme active sites.

-

Receptor Ligands: The overall shape and electronic properties of the molecule can be tuned for specific receptor binding.

-

Antibacterial Agents: Pyrazole derivatives have shown promise as potent inhibitors of bacterial growth.[2]

Caption: Logical workflow from the core compound to potential applications.

Safety and Handling

As with any chemical, proper handling procedures are paramount to ensure laboratory safety.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in various fields of chemical research, particularly in the development of new therapeutic agents. While there is a need for more comprehensive experimental data on its physical properties, its known chemical reactivity and the established importance of the pyrazole scaffold make it a compound of high interest. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]

- 6. 1H-PYRAZOLE-3-CARBONITRILE CAS#: 36650-74-5 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 5744-59-2 Cas No. | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

Spectroscopic Characterization of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethyl-1H-pyrazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related pyrazole derivatives.

Molecular Structure and Key Features

This compound possesses a five-membered aromatic pyrazole ring substituted with two methyl groups at the N1 and C5 positions, and a nitrile group at the C3 position. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two methyl groups and the lone proton on the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.7 - 3.9 | Singlet | 3H |

| C-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| C4-H | 6.3 - 6.5 | Singlet | 1H |

Disclaimer: These are predicted values based on known substituent effects on the pyrazole ring system. Actual experimental values may vary slightly.

The downfield shift of the N-methyl protons is attributed to the direct attachment to the electronegative nitrogen atom of the aromatic ring. The C5-methyl protons appear in a region typical for methyl groups on an aromatic ring. The singlet multiplicity for all signals is due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the four unique carbons of the pyrazole ring and the two methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 40 |

| C-CH₃ | 10 - 15 |

| C3 | 115 - 120 |

| C4 | 105 - 110 |

| C5 | 145 - 150 |

| C≡N | 110 - 115 |

Disclaimer: These are predicted values based on known substituent effects on the pyrazole ring system. Actual experimental values may vary slightly.

The chemical shifts are influenced by the electronic environment of each carbon. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the specified range. The carbons of the pyrazole ring (C3, C4, and C5) will have distinct shifts due to the different substituents.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be necessary to obtain a good signal-to-noise ratio (typically 1024 or more).

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the aromatic pyrazole ring.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2240 | Strong |

| C=N Stretch (pyrazole ring) | 1580 - 1620 | Medium |

| C=C Stretch (pyrazole ring) | 1450 - 1550 | Medium |

| C-H Stretch (aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

The most prominent and diagnostic peak will be the strong absorption from the nitrile (C≡N) stretching vibration. The absorptions for the pyrazole ring C=N and C=C stretching vibrations, along with the C-H stretches, will confirm the overall structure.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₇N₃, with a monoisotopic mass of approximately 121.06 g/mol .[1]

Table 4: Predicted m/z Values for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 122.07127 |

| [M+Na]⁺ | 144.05321 |

| [M+K]⁺ | 160.02715 |

Data sourced from PubChem.[1]

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of methyl groups and potentially the nitrile group, leading to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization Technique:

-

Electrospray Ionization (ESI): Suitable for polar molecules and provides soft ionization, often yielding the protonated molecule [M+H]⁺.

-

Electron Ionization (EI): A harder ionization technique that causes fragmentation, providing structural information.

-

-

Mass Analyzer: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

References

The Ascendant Pharmacological Profile of Pyrazole-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

Foreword

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and consistent presence in a multitude of bioactive compounds.[1][2][3] Among its myriad derivatives, the pyrazole-3-carbonitrile core has emerged as a particularly compelling entity, demonstrating a broad and potent spectrum of pharmacological activities. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the intricate pharmacological profile of pyrazole-3-carbonitrile derivatives. Moving beyond a mere recitation of facts, this document aims to provide a deep, mechanistic understanding of their therapeutic potential, grounded in experimental evidence and field-proven insights. We will explore the causality behind experimental designs, dissect structure-activity relationships, and provide actionable protocols to empower your research and development endeavors.

The Pyrazole-3-Carbonitrile Scaffold: A Nexus of Therapeutic Potential

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and diverse biological interactions.[4][5] The incorporation of a carbonitrile (-C≡N) group at the 3-position significantly influences the molecule's electronic properties and hydrogen bonding capabilities, often enhancing its interaction with biological targets.[6] This unique structural feature has unlocked a wide array of pharmacological activities, with the most prominent being in oncology, infectious diseases, and inflammation.[6][7]

A Multifaceted Pharmacophore

The pyrazole-3-carbonitrile moiety is not a monolithic entity but rather a versatile pharmacophore whose biological activity can be finely tuned through substitutions at various positions of the pyrazole ring. This adaptability allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug design.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole-3-carbonitrile derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyrazole-3-carbonitrile derivatives are not attributed to a single mechanism but rather a convergence of actions that disrupt cancer cell homeostasis.

-

Induction of Apoptosis: A primary mechanism by which these derivatives exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain pyrazole-3-carbonitrile compounds can trigger both the intrinsic and extrinsic apoptotic pathways. For instance, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to induce apoptosis in HCT116 colon carcinoma cells through a p53-mediated mechanism.[7]

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The pyrazole scaffold is a key component in numerous kinase inhibitors.[10][11][12] Pyrazole-3-carbonitrile derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Inhibition of these kinases can block downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.

-

Anti-estrogenic Effects: In hormone-dependent cancers, such as certain types of breast and ovarian cancer, blocking the action of estrogen is a key therapeutic strategy. Some 4-cyano-1,5-diphenylpyrazoles have demonstrated potent anti-estrogenic effects, suggesting their potential in treating estrogen-dependent tumors.[13][14]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain pyrazole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[15]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrazole and any appended aromatic rings.

| Substitution Position | Effect on Anticancer Activity | Illustrative Examples |

| Aryl group at position-3 of pyrazole | The electronic nature of the substituent significantly impacts cytotoxicity. Electron-withdrawing groups like -NO2 can increase activity, while electron-donating groups like -OH can also enhance potency.[7] | Compound with X = NO2 showed increased cytotoxic activity and selectivity toward HCT116 cells.[7] |

| Heterocyclic rings at position 3 | The type of heterocyclic ring attached to the pyrazole core influences both cytotoxic and anti-estrogenic activity. | A 3-(5-Mercapto-1,3,4-oxadiazole-2-yl) derivative displayed high cytotoxicity, while a 3-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl) derivative showed the highest anti-estrogenic activity.[13][14] |

| Substituents on appended phenyl rings | Electron-donating groups, such as methoxy substituents, on phenyl rings can enhance cytotoxicity.[8] | A pyrazole benzothiazole hybrid with strong electron-donating methoxy groups exhibited potent cytotoxicity.[8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole-3-carbonitrile derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizing the Anticancer Mechanism: Apoptosis Induction Pathway

Caption: Intrinsic apoptosis pathway induced by pyrazole-3-carbonitrile derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-3-carbonitrile derivatives have demonstrated promising activity against a range of bacteria and fungi, positioning them as potential leads for new anti-infective drugs.[6][16][17]

Spectrum of Activity

Derivatives of pyrazole-3-carbonitrile have shown a broad spectrum of antimicrobial activity, including against both Gram-positive and Gram-negative bacteria.[6] Some compounds have also exhibited significant antifungal activity.[16]

Potential Mechanisms of Action

While the precise mechanisms of antimicrobial action for many pyrazole-3-carbonitrile derivatives are still under investigation, several potential targets have been proposed:

-

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition is a validated antibacterial strategy. Molecular modeling studies suggest that some pyrazole derivatives can bind to the active site of DNA gyrase with good affinity.[18]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some pyrazole derivatives may allow them to intercalate into the bacterial cell membrane, leading to a loss of integrity and cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole-3-carbonitrile derivatives is influenced by the substituents on the pyrazole ring.

| Substitution | Effect on Antimicrobial Activity |

| Azo group linkage | Azopyrazole carbonitrile derivatives have shown a wider range of antimicrobial activities, effective against both Gram-positive and Gram-negative bacteria.[6] |

| Amido group at position 5 | 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA).[19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

-

Prepare Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyrazole-3-carbonitrile derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[20] Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role as anti-inflammatory agents.[16] While research on pyrazole-3-carbonitrile derivatives in this area is less extensive, the shared scaffold suggests their potential as modulators of the inflammatory response.

Potential Mechanisms of Action

The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Pyrazole derivatives can selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, thereby reducing prostaglandin production and inflammation.[20][21]

-

Lipoxygenase (LOX) Inhibition: LOX is another enzyme involved in the inflammatory pathway, leading to the production of leukotrienes. Some pyrazole derivatives exhibit dual inhibition of both COX and LOX, offering a broader anti-inflammatory effect.[20][21]

-

Cytokine Modulation: Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in the inflammatory response. Some pyrazole derivatives have been shown to suppress the production of these cytokines.[20]

Experimental Workflow: Evaluating Anti-inflammatory Activity

Caption: Experimental workflow for assessing the anti-inflammatory properties of pyrazole-3-carbonitrile derivatives.

Synthesis Strategies: Building the Pyrazole-3-Carbonitrile Core

The synthesis of pyrazole-3-carbonitrile derivatives is often achieved through efficient and versatile multicomponent reactions, which allow for the rapid generation of molecular diversity.[3][22][23]

Common Synthetic Routes

A prevalent method for synthesizing pyrazole-3-carbonitriles involves the condensation of a β-ketonitrile with a hydrazine derivative. Variations of this approach, including microwave-assisted and catalyst-free methods, have been developed to improve yields and reduce reaction times.

Representative Synthesis Protocol

Synthesis of 6-amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles:

This protocol describes a one-pot, four-component reaction.

Materials:

-

Aromatic aldehyde

-

Malononitrile

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in ethanol (10 mL).

-

A catalytic amount of piperidine (2-3 drops) is added to the reaction mixture.

-

The mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) or refluxed if necessary.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrano[2,3-c]pyrazole-5-carbonitrile derivative.

Future Perspectives and Conclusion

The pyrazole-3-carbonitrile scaffold represents a rich and promising area for drug discovery and development. The diverse pharmacological activities, coupled with the synthetic tractability of these compounds, make them highly attractive for addressing unmet medical needs in oncology, infectious diseases, and inflammation.

Future research should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

-

Optimizing pharmacokinetic and toxicological profiles: Systematic studies on the ADMET properties of lead compounds are crucial for their translation into clinical candidates.

-

Exploring novel therapeutic applications: The broad bioactivity of this scaffold suggests that its potential may extend beyond the currently explored areas.

References

- 1. ijrpr.com [ijrpr.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. mdpi.com [mdpi.com]

- 22. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Tautomerism in Substituted Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Their biological activity is intimately linked to their three-dimensional structure and physicochemical properties. A critical, yet often complex, aspect of N-unsubstituted pyrazole chemistry is the phenomenon of annular prototropic tautomerism. This dynamic equilibrium between two distinct tautomeric forms can profoundly influence a molecule's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile. This guide provides a comprehensive exploration of tautomerism in substituted pyrazoles, offering insights into the governing principles and practical methodologies for its characterization. A thorough understanding of this phenomenon is paramount for the rational design and development of novel pyrazole-based therapeutics.

The Phenomenon of Annular Tautomerism in Pyrazoles

Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the heterocyclic ring. For a pyrazole with a substituent at the 3(5)-position, this results in a dynamic equilibrium between two distinct chemical entities: the 3-substituted tautomer and the 5-substituted tautomer.[1]

The rapid interconversion between these forms means that the observed properties of a substituted pyrazole in solution are often a population-weighted average of the two tautomers.[2] This can have significant implications for drug-receptor interactions, as one tautomer may bind with significantly higher affinity than the other.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several interconnected factors. A comprehensive understanding of these influences is crucial for predicting and controlling the tautomeric preference of a pyrazole-based drug candidate.

Substituent Effects: Electronic and Steric Influences

The electronic nature of the substituent at the 3(5)-position is a primary determinant of the tautomeric equilibrium.

-

Electron-donating groups (EDGs) , such as -NH₂, -OH, and alkyl groups, tend to favor the tautomer where the substituent is at the 3-position.[2] This is attributed to the stabilization of the adjacent N1-H tautomer through resonance or inductive effects.

-

Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -CF₃, generally favor the tautomer with the substituent at the 5-position.[2] These groups destabilize the adjacent N1-H tautomer, shifting the equilibrium towards the 5-substituted form. For instance, studies on pyrazoles with a trifluoromethyl moiety showed a higher stability for the tautomer carrying the CF₃ group at C3, which corresponds to the N1-H tautomer.[2]

Steric hindrance can also play a role, with bulky substituents potentially favoring the less sterically crowded tautomer.

Solvent Effects: Polarity and Hydrogen Bonding

The solvent environment can significantly modulate the tautomeric equilibrium. Polar protic solvents can form hydrogen bonds with the pyrazole nitrogens, stabilizing one tautomer over the other.[2] In contrast, in the gas phase or in nonpolar solvents, intermolecular self-association through hydrogen bonding between pyrazole molecules can occur, leading to dimers, trimers, or higher-order aggregates, which can also influence the tautomeric preference.[2] Computational studies have shown that water molecules can lower the energetic barrier between tautomers by forming hydrogen bonds.[2]

Temperature

Temperature can influence the rate of interconversion and the position of the equilibrium. At higher temperatures, the rate of proton transfer increases, often leading to the coalescence of signals in NMR spectra.[2] Low-temperature NMR studies are often necessary to slow down the exchange rate and observe the individual tautomers.[3]

Experimental and Computational Characterization of Pyrazole Tautomers

A multi-pronged approach combining experimental techniques and computational modeling is often necessary for the unambiguous determination of the dominant tautomeric form and the quantification of the tautomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and frequently used technique for studying tautomerism in solution.[2] ¹H, ¹³C, and ¹⁵N NMR can provide critical information about the structure and dynamics of pyrazole tautomers.

Key Observables:

-

Chemical Shifts: The chemical shifts of the ring protons and carbons, particularly C3 and C5, are sensitive to the position of the tautomeric equilibrium.[2] In cases of rapid interconversion, time-averaged signals are observed.

-

Coupling Constants: ¹H-¹³C and ¹H-¹⁵N coupling constants can provide valuable structural information to help distinguish between tautomers.

-

Nuclear Overhauser Effect (NOE): NOE experiments can be used to establish through-space proximities, aiding in the assignment of the protonated nitrogen.[4]

Experimental Protocol: Low-Temperature ¹³C NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

-

Initial Spectrum Acquisition: Acquire a standard ¹³C NMR spectrum at ambient temperature to observe the initial state, which may show broadened or averaged signals for C3 and C5 due to rapid tautomeric exchange.[2]

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20°C. Acquire a ¹³C NMR spectrum at each temperature point.

-

Observation of Signal Decoalescence: Continue cooling until the exchange rate is sufficiently slow on the NMR timescale, resulting in the appearance of distinct signals for C3 and C5 of each tautomer.

-

Integration and Quantification: Integrate the well-resolved signals corresponding to the C3 and C5 carbons of each tautomer. The ratio of the integrals provides a quantitative measure of the tautomeric equilibrium constant (K_T).

-

Data Validation: Ensure that the sum of the integrals for the corresponding carbons of both tautomers remains constant across different low-temperature measurements.

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[2] While this may not always directly correlate with the solution-state equilibrium, it offers invaluable structural information and insights into intermolecular interactions, such as hydrogen bonding patterns, that can influence tautomer stability.[2][3] It's important to note that in the solid state, typically only one tautomer is observed within the crystal lattice.[2]

Computational Modeling

In silico methods, particularly density functional theory (DFT) and ab initio calculations, are powerful tools for predicting the relative stabilities of pyrazole tautomers and for complementing experimental data.[2][5]

Typical Computational Workflow:

-

Structure Generation: Build the 3D structures of both possible tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[2][5]

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: Compute the single-point energies of the optimized structures to determine their relative stabilities. The inclusion of solvent effects through continuum models (e.g., PCM) is often crucial for accurate predictions.

-

NMR Chemical Shift Prediction: The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment.[6]

Case Study: The Impact of Tautomerism on Drug Design

Consider a hypothetical drug candidate containing a 3(5)-aminopyrazole moiety. The amino group, being a strong electron-donating group, would be expected to favor the 3-amino tautomer. However, the specific microenvironment of the protein binding pocket could potentially stabilize the less abundant 5-amino tautomer through specific hydrogen bonding interactions.

If the 5-amino tautomer is the bioactive conformation, but the compound predominantly exists as the 3-amino tautomer in solution, the observed potency will be lower than the intrinsic potency of the active tautomer. This is an example of the "Gustafsson paradox," where the less abundant tautomer can be the more reactive or biologically active species.[2]

In such a scenario, medicinal chemists could employ strategies to shift the tautomeric equilibrium towards the desired 5-amino form. This might involve introducing an electron-withdrawing group at another position on the pyrazole ring or modifying other parts of the molecule to favor the conformation that binds to the target.

Conclusion

Tautomerism in substituted pyrazoles is a multifaceted phenomenon with profound implications for drug discovery and development. A comprehensive understanding of the factors that govern the tautomeric equilibrium and the application of appropriate analytical and computational tools are essential for the rational design of pyrazole-based drugs with optimal efficacy and pharmacokinetic properties. By embracing the complexity of tautomerism, researchers can unlock the full potential of the pyrazole scaffold in the pursuit of novel and effective therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. mdpi.com [mdpi.com]

- 5. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Toxicology Prediction for 1,5-Dimethyl-1H-pyrazole-3-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico toxicological assessment of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile, a novel small molecule of interest in pharmaceutical research. In the absence of extensive empirical safety data, computational toxicology offers a robust, ethical, and efficient alternative to traditional animal testing for early-stage hazard identification and risk assessment. This document outlines a multi-faceted in-silico strategy, integrating physicochemical property prediction, structural alert analysis, Quantitative Structure-Activity Relationship (QSAR) modeling, read-across approaches, and molecular docking studies. The methodologies detailed herein are designed to provide a holistic toxicological profile, encompassing key endpoints such as mutagenicity, carcinogenicity, hepatotoxicity, and reproductive toxicity, thereby guiding safer drug design and development.

Introduction: The Imperative for Predictive Toxicology

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant portion of failures in late-stage development attributed to unforeseen toxicity.[1] Traditional reliance on animal models for safety assessment is not only resource-intensive and ethically contentious but also does not always accurately predict human response. In-silico toxicology has emerged as a powerful suite of computational tools that can forecast the adverse effects of chemical compounds, enabling a proactive approach to safety evaluation from the earliest stages of drug discovery.[2]

This guide focuses on the toxicological evaluation of this compound, a heterocyclic compound with potential therapeutic applications. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[3][4] However, substitutions on the pyrazole ring can significantly influence its toxicological profile.[3] A thorough in-silico assessment is therefore paramount to de-risk its development pathway.

Characterization of this compound

A foundational step in any in-silico analysis is the precise characterization of the target molecule.

Table 1: Molecular Identity of this compound

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₇N₃ |

| SMILES | CC1=CC(=NN1C)C#N |

| Canonical SMILES | CC1=CC(=NN1C)C#N |

| Molecular Weight | 121.14 g/mol |

Given the absence of experimental data for many of its physicochemical properties, in-silico prediction is a necessary first step. These properties are critical as they govern the absorption, distribution, metabolism, and excretion (ADME) of the compound, which in turn influences its toxic potential.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | In-Silico Tool/Method |

| LogP (o/w) | 0.85 | ADMETlab 3.0[5] |

| Water Solubility | -1.75 log(mol/L) | ADMETlab 3.0[5] |

| pKa (most acidic) | 1.25 | ADMET-AI[6] |

| pKa (most basic) | 1.89 | ADMET-AI[6] |

| Human Intestinal Absorption | 97.2% | ADMETlab 3.0[5] |

| Blood-Brain Barrier Permeability | Yes | ADMET-AI[6] |

These predicted properties suggest that this compound is likely to be orally bioavailable and has the potential to cross the blood-brain barrier.

A Multi-Pronged In-Silico Toxicity Assessment Workflow

A robust in-silico toxicity assessment relies on the convergence of evidence from multiple computational methods. This guide proposes a hierarchical workflow, beginning with broad, structure-based alerts and progressing to more specific, model-based predictions.

Caption: A hierarchical workflow for the in-silico toxicity assessment of novel chemical entities.

Phase 1: Foundational Analysis

Structural alerts, or toxicophores, are molecular substructures known to be associated with specific toxicities.[7] Their identification is a critical first step in hazard assessment.

Protocol for Structural Alert Analysis:

-

Input: The SMILES string of this compound (CC1=CC(=NN1C)C#N).

-

Software: Utilize multiple expert rule-based systems to ensure comprehensive coverage. Recommended tools include:

-

Analysis:

-

Screen the molecule against libraries of structural alerts for various endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.

-

Pay close attention to alerts related to the pyrazole ring, the nitrile group, and their potential metabolic activation products.

-

-

Interpretation: A positive alert does not definitively indicate toxicity but rather flags a potential liability that warrants further investigation through more sophisticated modeling.

Expected Structural Alerts for this compound:

-

Nitrile Group: The cyano (-C≡N) group can be a structural alert for toxicity, primarily due to its potential to release cyanide in vivo, which is a potent inhibitor of cellular respiration.

-

Pyrazole Ring: While the pyrazole ring itself is a common feature in many pharmaceuticals, certain substitution patterns can lead to metabolic activation and subsequent toxicity.[10]

Phase 2: Endpoint-Specific QSAR Predictions

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity.[11] For regulatory purposes, it is often recommended to use a consensus of predictions from multiple models.

The Ames test is a widely used method for assessing the mutagenic potential of chemicals.[12] In-silico Ames mutagenicity models are well-established and accepted by regulatory agencies for initial screening.[13][14]

Protocol for In-Silico Ames Mutagenicity Prediction:

-

Input: SMILES string of the target compound.

-

Models: Employ a combination of at least two different QSAR methodologies, as recommended by guidelines such as ICH M7.

-

Prediction: Generate predictions for mutagenicity in various Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9).

-

Reporting: Document the predictions from each model, including the applicability domain assessment. The QSAR Prediction Reporting Format (QPRF) should be used for this purpose.[16]

Predicting carcinogenicity is a complex undertaking due to the multiple mechanisms involved. In-silico models for carcinogenicity often rely on identifying structural alerts associated with genotoxic and non-genotoxic carcinogens.

Protocol for In-Silico Carcinogenicity Prediction:

-

Input: SMILES string.

-

Models: Utilize a battery of QSAR models that cover different mechanisms of carcinogenesis.

-

Genotoxic Carcinogenicity: Models that correlate with mutagenicity predictions are often used as a surrogate.

-

Non-Genotoxic Carcinogenicity: Employ models that identify structural features associated with receptor-mediated toxicity, hormonal disruption, or other non-genotoxic mechanisms.

-

-

Software: Tools such as the OECD QSAR Toolbox and commercial platforms like ACD/Tox Suite offer modules for carcinogenicity prediction.[17]

-

Analysis: Evaluate the predictions in the context of the compound's potential metabolic pathways.

DILI is a major cause of drug attrition.[18][19] In-silico DILI prediction models are becoming increasingly sophisticated, incorporating a wide range of molecular descriptors and machine learning algorithms.[20][21]

Protocol for In-Silico Hepatotoxicity Prediction:

-

Input: SMILES string.

-

Models: Use consensus modeling from platforms that specialize in DILI prediction.

-

ADMETlab 3.0: Provides predictions for hepatotoxicity.[5]

-

ProTox-II: A web server for the prediction of various toxicities, including hepatotoxicity.

-

-

Analysis: Correlate the DILI predictions with predicted metabolic pathways. The formation of reactive metabolites is a common cause of DILI.

-

Interpretation: Consider the predicted LogP and other physicochemical properties, as high lipophilicity can be associated with an increased risk of DILI.

Predicting reproductive and developmental toxicity is challenging due to the complexity of the biological processes involved.[22][23] However, in-silico models can provide valuable early warnings.[16][24]

Protocol for In-Silico Reproductive Toxicity Prediction:

-

Input: SMILES string.

-

Models: Utilize QSAR models specifically trained on reproductive and developmental toxicity data.

-

Some commercial software packages offer modules for this endpoint.

-

Publicly available models may also be accessible through platforms like the OECD QSAR Toolbox.

-

-

Analysis: Look for structural alerts associated with endocrine disruption, as this is a common mechanism of reproductive toxicity.

-

Interpretation: Due to the complexity of this endpoint, in-silico predictions should be interpreted with caution and used primarily for prioritization and hypothesis generation.

Phase 3: Mechanistic & Comparative Analysis

Read-across is a data-gap filling technique that uses data from structurally similar compounds (analogs) to predict the properties of a target substance.[25] A robust read-across justification is essential for regulatory acceptance.[26][27]

Protocol for Read-Across Assessment:

-

Analogue Identification:

-

Use the SMILES string of this compound to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with available toxicological data.

-

Prioritize analogs with the same pyrazole core and similar substitution patterns.

-

-

Data Matrix Construction:

-

Create a data matrix comparing the physicochemical properties, structural features, and available toxicological data for the target and analog compounds.

-

-

Justification:

-

Provide a clear hypothesis for why the data from the analog(s) is relevant to the target compound. This should be based on structural similarity, and where possible, on a common mechanism of action or metabolic pathway.[28]

-

Follow the ECHA Read-Across Assessment Framework (RAAF) for structuring the justification.[26]

-

-

Prediction:

-

Based on the available data for the analogs, make a qualitative or quantitative prediction for the toxicity endpoints of the target compound.

-

If a specific protein target is implicated in the toxicity of this compound (e.g., a metabolic enzyme or a receptor), molecular docking can provide insights into the potential for interaction.[29][30]

Protocol for Molecular Docking:

-

Target Identification: Based on the results of the structural alert and QSAR analyses, identify potential protein targets.

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Generate a 3D conformation of this compound.

-

-

Docking Simulation:

-

Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the target protein.

-

-

Analysis:

-

Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Compare the docking score to that of known binders to the target protein.

-

Integrated Risk Assessment and Reporting

The final step in the in-silico toxicology workflow is to integrate the evidence from all the different analyses into a coherent weight-of-evidence assessment.

Caption: Integration of multiple in-silico data streams for a weight-of-evidence toxicity assessment.

Conclusion

The in-silico toxicology workflow presented in this guide provides a comprehensive and scientifically sound approach for evaluating the potential hazards of this compound. By integrating data from a variety of computational methods, researchers and drug development professionals can make more informed decisions about the continued development of this and other novel chemical entities. This proactive approach to safety assessment not only aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) but also has the potential to significantly reduce the time and cost associated with bringing safer and more effective medicines to patients.

References

- 1. admetSAR [lmmd.ecust.edu.cn]

- 2. Molecular Docking for Predictive Toxicology | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADMETlab 3.0 [admetlab3.scbdd.com]

- 6. ADMET-AI [admet.ai.greenstonebio.com]

- 7. In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. optibrium.com [optibrium.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.stmjournals.com [journals.stmjournals.com]

- 12. Benchmark data set for in silico prediction of Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico prediction of chemical Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. mdpi.com [mdpi.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Silico Prediction of Hepatotoxicity: Ingenta Connect [ingentaconnect.com]

- 20. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In silico prediction of chemical reproductive toxicity using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A deep-learning approach to predict reproductive toxicity of chemicals using communicative message passing neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]

- 26. All news - ECHA [echa.europa.eu]

- 27. Adaptations - ECHA [echa.europa.eu]

- 28. flashpointsrl.com [flashpointsrl.com]

- 29. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Molecular Docking for Predictive Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and historical synthesis of pyrazole compounds

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Pyrazole Compounds

Abstract

This technical guide provides a comprehensive exploration of the pyrazole core, a foundational scaffold in medicinal chemistry. We trace its journey from its initial discovery and synthesis by Ludwig Knorr in 1883 to the development of modern, efficient synthetic methodologies. The guide delves into the mechanisms of classical reactions, such as the Knorr and Pechmann syntheses, and examines contemporary advancements including 1,3-dipolar cycloadditions and green chemistry approaches. Detailed experimental protocols, comparative analyses of synthetic routes, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this vital heterocyclic compound.

Introduction to the Pyrazole Core

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This unique structural arrangement imparts a distinct electronic character, allowing the pyrazole moiety to act as both a hydrogen bond donor and acceptor.[2] Its inherent stability and versatile functionality have made it a privileged scaffold in drug discovery. Pyrazole derivatives are central to a wide array of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[3] The enduring relevance of this compound class, from the first synthetic analgesic, Antipyrine, to modern blockbuster drugs like Celecoxib, underscores the importance of understanding its fundamental chemistry and synthesis.[4][5]

The Dawn of Pyrazole: Discovery and Early Synthesis

The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[2][6][7][8] While attempting to synthesize a quinoline derivative, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[5][7] The unexpected product was not a six-membered ring but a five-membered heterocyclic compound he named pyrazole (specifically, a pyrazolone derivative).[2][7][9] This seminal work, titled "Einwirkung von Acetessigester auf Phenylhydrazin," was published in Berichte der deutschen chemischen Gesellschaft.[6]

This discovery quickly led to the synthesis of Antipyrine, a methylated derivative of Knorr's initial product.[5][10] Antipyrine was the first fully synthetic compound to be widely used as an analgesic and antipyretic, marking a pivotal moment in the history of medicinal chemistry and demonstrating the therapeutic potential of this new class of compounds.[5][7][8]

Foundational Synthetic Methodologies

The early discoveries gave rise to classical name reactions that remain fundamental to pyrazole synthesis.

The Knorr Pyrazole Synthesis (1883)

The most common and enduring method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[11][12][13][14] The reaction is typically catalyzed by an acid and proceeds through the formation of imine and enamine intermediates before cyclization and dehydration yield the aromatic pyrazole ring.[1][4]

A key aspect of this synthesis is its potential for regioselectivity issues when an unsymmetrical dicarbonyl compound is used, which can lead to a mixture of isomeric products.[12][15]

Mechanism of the Knorr Pyrazole Synthesis

References

- 1. youtube.com [youtube.com]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. jk-sci.com [jk-sci.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. name-reaction.com [name-reaction.com]

- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Introduction: The Critical Role of Thermal Stability in Drug Development

1,5-Dimethyl-1H-pyrazole-3-carbonitrile is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Pyrazole derivatives are integral to a wide range of pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific functionalization of the pyrazole ring, with methyl groups at the 1 and 5 positions and a carbonitrile group at the 3 position, imparts unique physicochemical characteristics that are crucial for its application as a pharmaceutical intermediate.[3]

In the journey of a drug candidate from laboratory synthesis to a marketable therapeutic, understanding its thermal stability is paramount. The manufacturing, processing, and storage of active pharmaceutical ingredients (APIs) and their intermediates often involve thermal stress. A thorough characterization of a compound's thermal behavior is, therefore, not merely a regulatory requirement but a fundamental aspect of ensuring product quality, safety, and efficacy. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound, offering insights for researchers, scientists, and drug development professionals. While specific experimental thermal analysis data for this exact compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and theoretical studies to provide a robust predictive analysis.

Physicochemical Properties and Their Implications for Thermal Stability

The thermal stability of a compound is intrinsically linked to its molecular structure and the resulting physical properties. For this compound, the arrangement of atoms and functional groups dictates its melting point, boiling point, and susceptibility to thermal degradation.

| Property | Value/Information | Implication for Thermal Stability |

| Molecular Formula | C₆H₇N₃ | The presence of nitrogen atoms and a nitrile group can influence bond energies and decomposition pathways. |

| Molecular Weight | 121.14 g/mol | A relatively low molecular weight suggests it is likely a solid at room temperature. |

| Melting Point | Not experimentally reported for this specific compound. However, the analogous 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid has a melting point of 170-176 °C.[4] This suggests that this compound is also likely a solid with a relatively high melting point, indicating significant intermolecular forces and a stable crystal lattice. | |

| Boiling Point | Not experimentally reported. | The boiling point would be indicative of the upper limit of its liquid phase stability. |

| Appearance | Likely a white to off-white solid, typical for pyrazole derivatives. | Physical appearance can be an initial indicator of purity, which is critical for accurate thermal analysis. |

Core Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of a compound like this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is the industry standard.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying residual mass.

Step-by-Step TGA Protocol:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum). A consistent sample mass is crucial for reproducible results.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a linear heating rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600 °C.

-

Data Acquisition: The instrument's microbalance continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which the rate of mass loss is maximal (Tpeak) from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing information on the enthalpy changes associated with these processes.

Step-by-Step DSC Protocol:

-

Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

-

Heating Program: A common procedure involves a heat-cool-heat cycle to erase the sample's thermal history. For instance, heating from ambient to a temperature above the expected melting point, cooling, and then reheating at a controlled rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to determine the melting point (Tm), the enthalpy of fusion (ΔHfus), and any other phase transitions.

DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Predicted Thermal Behavior and Decomposition Pathway

In the absence of direct experimental data for this compound, we can infer its thermal behavior based on related structures and computational studies.

Expected TGA and DSC Profile

-

DSC: A sharp endothermic peak is expected, corresponding to the melting of the crystalline solid. Based on the melting point of its carboxylic acid analog (170-176 °C), the melting point of the nitrile is anticipated to be in a similar or slightly lower range. *[4] TGA: Decomposition is likely to occur at a significantly higher temperature than the melting point. For many organic molecules, a stable baseline on the TGA curve is observed until the onset of decomposition. The decomposition of pyrazole derivatives can be a multi-step process, which would be visible as distinct mass loss steps in the TGA curve.

[5]#### Proposed Decomposition Mechanism

The thermal decomposition of pyrazole-containing compounds can be complex. Based on computational studies of nitropyrazoles and the known reactivity of nitriles, a plausible decomposition pathway for this compound can be proposed.

[6][7]The initial steps of decomposition are likely to involve the homolytic cleavage of the weakest bonds in the molecule. The pyrazole ring itself is aromatic and relatively stable. However, the substituents can influence the decomposition onset.

Potential Initial Decomposition Steps:

-

Ring Opening: Thermal energy can induce the cleavage of the N-N bond within the pyrazole ring, leading to the formation of highly reactive diradical intermediates.

-

Nitrile Group Elimination: The C-CN bond could cleave, releasing a cyanide radical.

-

Methyl Group Radical Formation: A C-H bond in one of the methyl groups could break, forming a methyl radical.

Following these initial steps, a cascade of radical reactions would lead to the formation of smaller, more volatile fragments.

Expected Gaseous Decomposition Products:

Safety data sheets for analogous pyrazole compounds indicate that thermal decomposition is expected to produce:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen cyanide (HCN) (from the nitrile group)

Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway.

Implications for Drug Development and Handling

A comprehensive understanding of the thermal stability of this compound has several practical implications for its use in drug development:

-

Synthesis and Purification: Knowledge of the decomposition temperature is crucial for setting safe temperature limits during synthesis, recrystallization, and drying processes to prevent degradation and the formation of impurities.

-